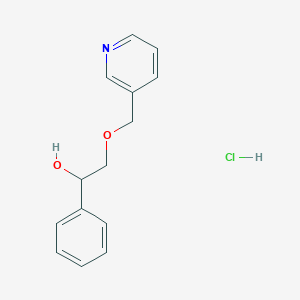
alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzyl alcohol derivatives and has been found to exhibit significant pharmacological activity in various biological systems. In
Wirkmechanismus
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride acts as a selective antagonist of GalR3 by binding to the receptor and preventing the binding of galanin. This results in the inhibition of downstream signaling pathways that are involved in the regulation of anxiety and depression. alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been found to exhibit high selectivity for GalR3 over other galanin receptor subtypes, making it a valuable tool for studying the role of GalR3 in various biological systems.
Biochemische Und Physiologische Effekte
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been found to exhibit significant biochemical and physiological effects in various biological systems. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic agent. It has also been found to exhibit antidepressant-like effects in animal models of depression. In addition, alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been shown to modulate pain perception, making it a potential analgesic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has several advantages for lab experiments. It exhibits high selectivity for GalR3, making it a valuable tool for studying the role of GalR3 in various biological systems. It also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has some limitations for lab experiments. It has low solubility in aqueous solutions, making it difficult to administer in certain experimental settings. In addition, its high affinity for GalR3 may result in off-target effects, which need to be carefully controlled for in experimental design.
Zukünftige Richtungen
There are several future directions for the study of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride. One potential application is in the development of novel anxiolytic and antidepressant agents. The selective targeting of GalR3 by alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride may provide a new avenue for the treatment of anxiety and depression. In addition, the modulatory effects of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride on pain perception suggest its potential use as an analgesic agent. Further studies are needed to explore the full therapeutic potential of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride involves the reaction between 3-pyridylmethyl chloride and 2-hydroxy-2-phenylethanol in the presence of a base such as sodium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride. The synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been extensively studied for its potential therapeutic applications in various biological systems. It has been found to exhibit significant activity as a selective antagonist of the galanin receptor subtype 3 (GalR3). Galanin is a neuropeptide that is involved in the regulation of various physiological processes such as pain perception, appetite, and mood. GalR3 has been implicated in the modulation of anxiety and depression, making it a potential target for the development of novel therapeutics.
Eigenschaften
CAS-Nummer |
131962-27-1 |
|---|---|
Produktname |
alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride |
Molekularformel |
C14H16ClNO2 |
Molekulargewicht |
265.73 g/mol |
IUPAC-Name |
1-phenyl-2-(pyridin-3-ylmethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c16-14(13-6-2-1-3-7-13)11-17-10-12-5-4-8-15-9-12;/h1-9,14,16H,10-11H2;1H |
InChI-Schlüssel |
UBERNDKGDDRLMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COCC2=CN=CC=C2)O.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(COCC2=CN=CC=C2)O.Cl |
Synonyme |
alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



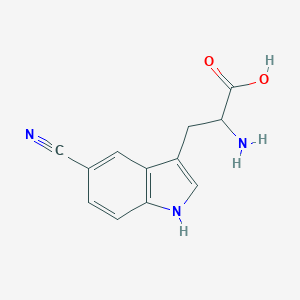
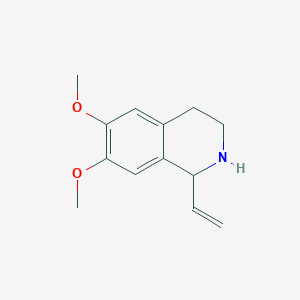
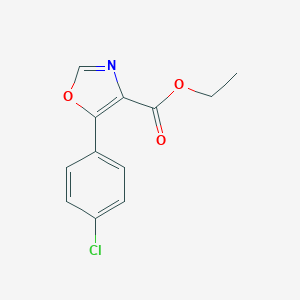
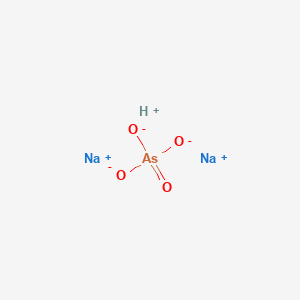
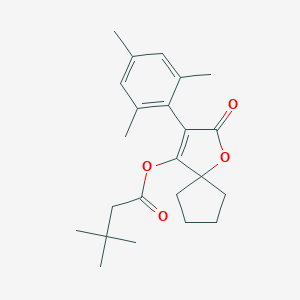

![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
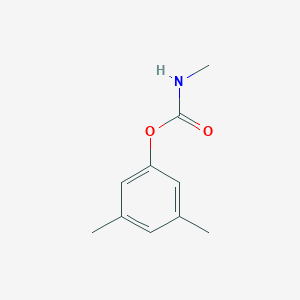
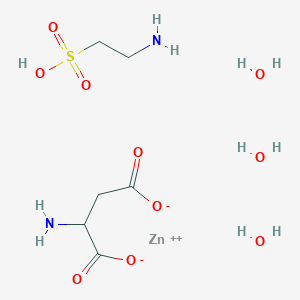

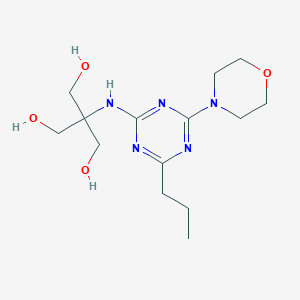

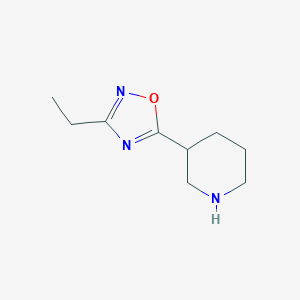
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)